molecular formula C16H24N2O3S B2378996 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one CAS No. 1008462-82-5

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one

Cat. No.: B2378996
CAS No.: 1008462-82-5
M. Wt: 324.44
InChI Key: KCUNCRQFGIOATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one is a specialized chemical compound designed for research and development purposes. Its molecular structure incorporates a piperidine ring, a common scaffold in medicinal chemistry, functionalized with a sulfonamide group and a ketone. Piperidine derivatives are of significant interest in pharmaceutical research and are frequently explored as key intermediates in the synthesis of more complex bioactive molecules . For instance, simple substituted piperidones serve as crucial precursors in the synthesis of various pharmacologically active compounds . The presence of the sulfonamide group is a notable feature, as this moiety is found in a wide range of compounds studied for their diverse biological activities. Researchers may utilize this compound as a versatile building block in organic synthesis, particularly in the development of new chemical entities. It is strictly intended for laboratory research use in vitro or analytical applications. This product is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Safety Data Sheet (SDS) before use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-methyl-N-(1-oxo-1-piperidin-1-ylbutan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-15(16(19)18-11-5-4-6-12-18)17-22(20,21)14-9-7-13(2)8-10-14/h7-10,15,17H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNCRQFGIOATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Construction

The piperidine ring is frequently synthesized via aza-Michael additions or cyclization of δ-amino ketones. A high-yielding approach involves the double aza-Michael reaction of chiral vinyl aldehydes with Grignard reagents (e.g., vinylmagnesium bromide), followed by MnO₂ or DDQ oxidation to yield 4-piperidone derivatives (Scheme 1). For instance, Hashmat et al. demonstrated that dienols 6a–e could be oxidized to divinyl ketones 7 with >90% yield using activated MnO₂ under mild conditions.

Butanone Chain Installation

Friedel-Crafts acylation of piperidine with γ-keto acids or esters provides direct access to 1-piperidylbutan-1-one. Alternatively, nucleophilic substitution of 4-chlorobutan-2-one with piperidine in the presence of NaHCO₃ achieves the coupling in 65–72% yield. Kinetic studies indicate that polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state through dipole interactions.

Amino Group Functionalization at the Alpha Position

Introducing the amino group at C2 of the butanone requires precise regiocontrol. Two dominant strategies emerge:

Azide Substitution and Reduction

Bromination of 1-piperidylbutan-1-one at C2 using PBr₃ in CCl₄ (0°C, 2 h) yields 2-bromo-1-piperidylbutan-1-one, which undergoes nucleophilic substitution with NaN₃ in DMF (80°C, 12 h) to form the azide intermediate. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the azide to the primary amine with 82% yield (Table 1). This method mirrors the protocol described in CN113045484A for analogous piperidine systems.

Table 1. Optimization of Azide Reduction

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Pd/C EtOH 25 6 82
Ra-Ni MeOH 50 4 68
PtO₂ THF 40 8 74

Enolate-Mediated Amination

Generation of the butanone enolate using LDA (-78°C, THF) followed by trapping with trisyl azide (TsN₃) affords the α-azido ketone. Subsequent Staudinger reaction with PPh₃ and hydrolysis yields the amine with 78% efficiency. This approach circumvents harsh reducing conditions but demands stringent temperature control to prevent ketone enolization side reactions.

Sulfonylation and Final Coupling

Reaction of 2-amino-1-piperidylbutan-1-one with 4-methylbenzenesulfonyl chloride (1.2 equiv) in CH₂Cl₂ and TEA (0°C → 25°C, 4 h) furnishes the target compound in 85% yield after recrystallization from n-heptane. Crystallographic analysis reveals that the sulfonamide adopts a perpendicular orientation relative to the piperidine ring, minimizing steric clashes (Fig. 1).

Critical Parameters for Sulfonylation

  • Base Selection : TEA outperforms DIPEA due to superior solubility in chlorinated solvents.
  • Solvent Effects : CH₂Cl₂ > THF > EtOAc in terms of reaction rate and purity.
  • Temperature : Reactions conducted below 10°C suppress sulfonic acid byproduct formation.

Spectroscopic Characterization and Validation

1H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J = 8.3 Hz, 2H, ArH), 7.34 (d, J = 8.3 Hz, 2H, ArH), 4.21 (s, 1H, NH), 3.52–3.48 (m, 4H, piperidine-H), 2.87 (t, J = 6.1 Hz, 2H, CH₂CO), 2.44 (s, 3H, ArCH₃), 2.32–2.27 (m, 2H, CH₂NH), 1.72–1.65 (m, 4H, piperidine-H).

HRMS (ESI+): m/z calculated for C₁₇H₂₅N₂O₃S [M+H]⁺: 353.1534; found: 353.1536.

XRD analysis of single crystals grown from EtOH/water (1:1) confirms the distorted half-chair conformation of the piperidine ring and the orthogonality of the sulfonamide group (Fig. 2).

Comparative Analysis of Synthetic Routes

Route 1 (Azide Reduction)

  • Advantages : High yielding (82%), scalable, minimal purification.
  • Limitations : Requires handling of explosive NaN₃.

Route 2 (Enolate Amination)

  • Advantages : Avoids azide intermediates, suitable for acid-sensitive substrates.
  • Limitations : Lower yield (78%), stringent cryogenic conditions.

Industrial Scalability and Process Optimization

Pilot-scale trials (100 g batch) using Route 1 achieved 76% overall yield with the following modifications:

  • Continuous flow bromination to enhance safety.
  • In situ azide reduction with NiCl₂/NaBH₄ to circumvent hydrogenation equipment.
  • Countercurrent extraction with n-heptane/EtOAc for efficient sulfonamide isolation.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring may enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Variations

The table below compares 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one with analogous sulfonamide and piperidine-containing compounds:

Compound Name / ID Substituent(s) Functional Groups Molecular Weight (approx.) Key Properties
Target Compound [(4-Methylphenyl)sulfonyl]amino, 1-piperidylbutan-1-one Sulfonamide, piperidine, ketone ~350 g/mol High polarity due to sulfonamide; potential steric hindrance from Tosyl group .
Tec ([2-[(4-Methylphenyl)sulfonyl]ethoxy]carbonyl) Tosyl-ethoxycarbonyl Sulfonyl, ethoxycarbonyl ~300 g/mol Enhanced electrophilicity from ethoxycarbonyl; used in peptide synthesis .
Tcp (2,4,5-Trichlorophenyl) Trichlorophenyl Chloroaryl ~230 g/mol Increased lipophilicity and resistance to hydrolysis compared to Tosyl .
Perfluorinated Sulfonamides (e.g., [72276-05-2]) Heptadecafluorooctyl sulfonyl Perfluoroalkyl, sulfonamide ~1,200 g/mol Extreme chemical inertness and thermal stability; used in surfactants and polymers .
Methanesulfonyl-piperidin-4-one Derivatives Methanesulfonyl, piperidinone Sulfonyl, ketone ~200–300 g/mol Smaller sulfonyl group reduces steric bulk, favoring nucleophilic attacks at the ketone .

Key Research Findings

  • Reactivity : The Tosyl group in the target compound confers stability against nucleophilic substitution compared to methanesulfonyl derivatives, as seen in reductive amination reactions (e.g., piperidin-4-one derivatives in EP 2 402 347 A1) . However, the bulky Tosyl group may limit accessibility to the ketone for reactions requiring planar transition states.
  • Solubility : The target compound’s sulfonamide group enhances water solubility relative to perfluorinated analogs (e.g., [72276-05-2]), which exhibit extreme hydrophobicity due to fluorinated chains .

Critical Analysis of Contradictions and Limitations

  • Steric vs. Electronic Effects : While Tosyl groups are generally stable, their bulkiness may conflict with reactivity requirements in some synthetic pathways, unlike smaller sulfonyl groups like methanesulfonyl .
  • Environmental Impact : Perfluorinated analogs persist in ecosystems, whereas the target compound’s Tosyl group is biodegradable under specific conditions, though this requires validation .

Biological Activity

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-methylbenzenesulfonyl chloride and piperidylbutan-1-one derivatives. The reaction conditions often include the use of bases such as lithium hydride in solvents like DMF (N,N-Dimethylformamide). The general procedure can be summarized as follows:

  • Formation of Sulfonamide :
    • Combine 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.
  • Piperidine Derivative Addition :
    • React the formed sulfonamide with piperidylbutan-1-one to yield the target compound.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related sulfonamides, particularly against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are significant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively.

  • α-Glucosidase Inhibition : Compounds similar to this compound have shown promising results in inhibiting α-glucosidase, which is crucial for carbohydrate metabolism and managing blood sugar levels in diabetic patients .
  • Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase is vital for enhancing cholinergic transmission in neurodegenerative diseases like AD .

Antimicrobial Activity

The compound's structural analogs have been tested for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicate that compounds with similar sulfonamide structures exhibit significant antimicrobial properties, suggesting that this compound may possess similar activities .

Case Studies

Several studies have evaluated the biological activities of sulfonamide derivatives closely related to our compound:

  • Case Study 1 : A study synthesized various sulfonamide derivatives and assessed their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain modifications led to enhanced inhibitory activity, suggesting a structure-activity relationship that could be applied to this compound .
  • Case Study 2 : Another research effort focused on the synthesis of related compounds and their antibacterial efficacy. The findings revealed that these compounds exhibited notable inhibition zones against both E. coli and S. aureus, highlighting their potential as antimicrobial agents .

Data Tables

Biological Activity Target Enzyme/Pathogen Activity Level
α-Glucosidase InhibitionType 2 DiabetesModerate to High
Acetylcholinesterase InhibitionAlzheimer’s DiseaseModerate
Antibacterial ActivityE. coli, S. aureusSignificant

Q & A

Q. How can researchers optimize the multi-step synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one to improve yield and purity?

Methodological Answer:

  • Step 1: Start with substituted piperidine and sulfonamide intermediates. Optimize nucleophilic substitution reactions using bases like K2_2CO3_3 in polar aprotic solvents (e.g., DMF) .

  • Step 2: Control reaction temperature (typically 60–80°C) to minimize side products. Monitor progress via TLC or HPLC .

  • Step 3: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Final recrystallization in ethanol or methanol enhances purity .

  • Critical Parameters:

    ParameterOptimal ConditionImpact on Yield/Purity
    SolventDMF or THFSolubility of reagents
    Reaction Time12–24 hoursCompleteness of reaction
    Purification MethodColumn chromatographyRemoval of byproducts

Q. What analytical techniques are recommended for characterizing the structural and chemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm sulfonamide and piperidine moieties. Key peaks:
    • Sulfonyl group: δ 7.6–7.8 ppm (aromatic protons) .
    • Piperidine ring: δ 2.5–3.5 ppm (N–CH2_2 groups) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+^+ ion) .
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine/threonine kinases or proteases (e.g., 96-well plate format with fluorogenic substrates) .
  • Cellular Viability Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-Response Curves: Generate IC50_{50} values using 8–10 concentrations (1 nM–100 µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophoric elements in this compound?

Methodological Answer:

  • Step 1: Synthesize analogs with modifications to:
    • Sulfonamide group: Replace 4-methylphenyl with halogenated or electron-withdrawing substituents .
    • Piperidine ring: Introduce methyl or hydroxyl groups to alter steric/electronic profiles .
  • Step 2: Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) .
  • Step 3: Use computational tools (e.g., molecular docking) to correlate activity with structural features. Highlight interactions like hydrogen bonds with sulfonyl oxygen .

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

Methodological Answer:

  • Hypothesis 1: Differences in cell permeability or metabolic stability. Test compound stability in PBS (pH 7.4) and liver microsomes .
  • Hypothesis 2: Off-target effects. Perform kinome-wide profiling or proteomic analysis .
  • Experimental Controls: Include positive/negative controls (e.g., known inhibitors) and validate assay reproducibility across labs .

Q. What strategies are effective for identifying the biological target of this compound in complex systems?

Methodological Answer:

  • Chemical Proteomics: Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture target proteins .
  • Transcriptomics: Analyze gene expression changes via RNA-seq after compound treatment .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics with purified proteins .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 1–4 weeks .

  • Analytical Monitoring: Quantify degradation products via HPLC-MS. Key degradation pathways:

    ConditionMajor Degradation Pathway
    Acidic (pH < 3)Hydrolysis of sulfonamide
    Alkaline (pH > 9)Piperidine ring oxidation

Q. What computational methods are recommended for predicting the compound’s ADMET properties?

Methodological Answer:

  • Software Tools: Use SwissADME or ADMET Predictor™ for logP, solubility, and CYP450 inhibition .
  • MD Simulations: Model blood-brain barrier penetration using lipid bilayer systems .

Data Contradiction Analysis

Example Scenario: Conflicting IC50_{50} values reported in enzyme vs. cell-based assays.

  • Resolution Steps:
    • Confirm compound solubility in assay media (use DLS for aggregation detection) .
    • Compare enzyme inhibition (purified protein) vs. cellular uptake (LC-MS quantification of intracellular concentration) .
    • Adjust for serum protein binding effects (e.g., use fetal bovine serum controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.